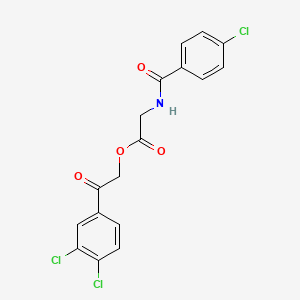
2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione, also known as Indomethacin, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of various inflammatory disorders. It was first synthesized in 1963 by Philip Needleman, and since then, it has been extensively studied for its therapeutic potential and mechanism of action.
Mécanisme D'action
2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione works by inhibiting the activity of both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting their synthesis, 2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has various biochemical and physiological effects, including inhibition of prostaglandin synthesis, reduction of inflammation, pain relief, and fever reduction. It also has antiplatelet effects, which can reduce the risk of thrombosis and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has several advantages and limitations for lab experiments. It is a potent inhibitor of COX enzymes, making it a useful tool for studying the role of prostaglandins in various physiological processes. However, its non-specific inhibition of COX enzymes can also lead to unwanted side effects, such as gastrointestinal ulcers and bleeding.
Orientations Futures
There are several future directions for research on 2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more selective COX inhibitors that can reduce inflammation without causing unwanted side effects. Another area of interest is the use of 2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione in combination with other drugs for the treatment of various inflammatory disorders. Finally, the potential use of 2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione in the treatment of cancer is also an area of active research.
Conclusion:
In conclusion, 2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione is a widely used NSAID that has been extensively studied for its therapeutic potential and mechanism of action. It works by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins. 2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has various biochemical and physiological effects, including inhibition of prostaglandin synthesis, reduction of inflammation, pain relief, and fever reduction. While it has several advantages for lab experiments, its non-specific inhibition of COX enzymes can also lead to unwanted side effects. There are several future directions for research on 2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione, including the development of more selective COX inhibitors, the use of 2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione in combination with other drugs, and its potential use in the treatment of cancer.
Applications De Recherche Scientifique
2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its therapeutic potential in various inflammatory disorders, including rheumatoid arthritis, osteoarthritis, gout, and ankylosing spondylitis. It works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, a group of inflammatory mediators.
Propriétés
IUPAC Name |
2-(4-hydroxy-2-methylphenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-9-8-10(17)6-7-13(9)16-14(18)11-4-2-3-5-12(11)15(16)19/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEGOABFUKNNOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-4-isoxazolecarboxamide](/img/structure/B4716196.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4716200.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4716219.png)
![N-[4-(2-furyl)-2-pyrimidinyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4716231.png)
![1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B4716240.png)
![4-[(4-fluorophenyl)sulfonyl]-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4716248.png)
![5-methyl-N-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4716257.png)
![4-[(2-{[1-(5-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4716260.png)

![[6-(3,4-dichlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4716271.png)
![N-(2-methoxy-5-methylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4716294.png)
![2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4716300.png)
![N-methyl-3-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B4716306.png)
![N-[4-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B4716309.png)